molecular formula C23H18F3N3OS2 B4844624 1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone

1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone

Cat. No.: B4844624
M. Wt: 473.5 g/mol
InChI Key: VYWUUHACXZPFCY-UHFFFAOYSA-N
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Description

1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone is a complex organic compound with a unique structure that combines phenothiazine and quinazoline moieties

Preparation Methods

The synthesis of 1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Ethanone Group: The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride.

    Attachment of the Quinazoline Moiety: The quinazoline moiety is attached through a nucleophilic substitution reaction with the appropriate quinazoline derivative.

    Final Coupling: The final step involves coupling the phenothiazine and quinazoline derivatives through a sulfanyl linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The ethanone group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antipsychotic and antiviral agent due to its structural similarity to known bioactive molecules.

    Materials Science: It is explored for its luminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: The compound’s ability to interact with various biological targets makes it a subject of interest in pharmacological studies.

Mechanism of Action

The mechanism of action of 1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects . Additionally, the quinazoline moiety can interact with various enzymes and receptors, influencing biological pathways related to antiviral activity.

Comparison with Similar Compounds

1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone can be compared with similar compounds such as:

    2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone: This compound shares the phenothiazine core but differs in the substituents attached to the ethanone group.

    1-(5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone: This compound is an intermediate for the synthesis of fluphenazine, highlighting its potential in medicinal chemistry.

The uniqueness of this compound lies in its combined phenothiazine and quinazoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3OS2/c24-23(25,26)21-14-7-1-2-8-15(14)27-22(28-21)31-13-20(30)29-16-9-3-5-11-18(16)32-19-12-6-4-10-17(19)29/h3-6,9-12H,1-2,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWUUHACXZPFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone
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1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone

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